2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-12-8-14-9-13(6-7-18(14)25-12)19-10-15(23-26-19)11-22-20(24)16-4-2-3-5-17(16)21/h2-7,9-10,12H,8,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZOLGKORQDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide” are currently unknown. This compound is a derivative of benzofuran, a heterocyclic compound that is frequently found in bioactive compounds and organic materials. Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors, suggesting that this compound may also interact with similar targets.
Mode of Action
Based on the properties of benzofuran derivatives, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby modulating their activity.
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders. Therefore, it is possible that this compound may also affect similar pathways.
Pharmacokinetics
A related compound, 4-bromo-2,3-dihydrobenzofuran, has been synthesized via microbial hydroxylation of o-bromophenylacetic acid, suggesting that similar metabolic pathways may be involved in the metabolism of this compound.
Result of Action
Given the bioactivity of benzofuran derivatives, it is possible that this compound may have anti-inflammatory, anticancer, or neuroprotective effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam.
Biological Activity
The compound 2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide (CAS Number: 1209236-38-3) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects, supported by relevant research findings and data.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 413.3 g/mol. The structure includes a bromine atom, an isoxazole ring, and a benzamide moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrN2O3 |
| Molecular Weight | 413.3 g/mol |
| CAS Number | 1209236-38-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the dihydrobenzofuran structure have shown promising results against various cancer cell lines.
- In Vitro Studies : Research indicates that derivatives of dihydrobenzofuran exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values obtained from MTT assays suggest that these compounds can effectively inhibit cell proliferation, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins. For example, certain derivatives have been reported to induce apoptosis in HepG2 cells by regulating the p53-dependent pathway .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A study on related compounds identified that:
- Substituents on the benzene ring significantly affect cytotoxicity.
- Presence of a phenolic hydroxyl group is crucial for enhancing anticancer activity.
Table 1 summarizes the cytotoxic effects of various derivatives:
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 34.3 ± 2.1 | A549 |
| Compound 2 | 21.0 ± 3.0 | HeLa |
| Compound 3 | >128 | A549 |
| Compound 4 | 4.6 ± 0.7 | HeLa |
Other Biological Activities
Besides anticancer properties, compounds featuring the dihydrobenzofuran moiety have been explored for additional pharmacological activities:
- Antioxidant Activity : Some studies suggest that these compounds possess significant antioxidant properties, contributing to their therapeutic potential in various diseases .
- Anti-inflammatory Effects : There is emerging evidence indicating that certain derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study: Dihydrobenzofuran Derivatives
A comprehensive study involving a series of dihydrobenzofuran derivatives demonstrated their effectiveness against multiple cancer types. The research involved synthesizing various analogs and evaluating their biological activities through in vitro assays. Notably:
- The most potent compounds were those with specific substitutions on the benzene ring.
- The study provided insights into optimizing these compounds for enhanced solubility and bioavailability .
Clinical Relevance
Clinical studies are necessary to validate the findings from in vitro experiments. Current research focuses on translating these results into clinical applications by assessing pharmacokinetics and toxicity profiles in vivo.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Heterocyclic Ring Systems
The isoxazole-dihydrobenzofuran combination in the target compound contrasts with other heterocycles:
Table 2: Heterocyclic Ring Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide?
- Methodology : Multi-step synthesis typically involves coupling the isoxazole-methylamine intermediate with a brominated benzoyl chloride derivative. Key parameters include:
- Temperature : 60–80°C for amide bond formation.
- Catalyst : Use of coupling agents like EDC/HOBt for efficient activation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to achieve >95% purity .
- Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to minimize side products like unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C NMR : Key signals include the dihydrobenzofuran proton resonances (δ 3.2–4.1 ppm for methylene groups) and the isoxazole methyl group (δ 2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 469.05 (C21H18BrN2O3+) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and benzofuran C-O-C stretch at ~1240 cm⁻¹ .
Q. How can purity be rigorously assessed?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Purity thresholds >98% are recommended for biological assays .
- Elemental Analysis : Acceptable deviation ≤0.4% for C, H, N, Br .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Strategy : Synthesize analogs with variations in:
- Bromine position : Compare para vs. ortho substitution on the benzamide ring.
- Dihydrobenzofuran substituents : Test 2-methyl vs. 2-ethyl groups for steric effects.
- Isoxazole modifications : Replace isoxazole with oxadiazole to assess heterocycle impact .
- Data Analysis : Use IC50 values (e.g., from kinase inhibition assays) to correlate substituent effects with activity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Root Cause Analysis :
- Purity Discrepancies : Re-test compounds using standardized HPLC protocols to rule out impurity-driven artifacts .
- Assay Conditions : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) for consistency .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., fluorinated benzamides) to identify trends .
Q. What computational tools predict binding modes with target proteins?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 8PU) to model interactions with kinase domains. Focus on hydrogen bonding with the amide group and hydrophobic contacts with the dihydrobenzofuran ring .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
